molecular formula C11H16N2O3S B14817369 N-(2-Cyclopropoxy-5-(methylamino)phenyl)methanesulfonamide

N-(2-Cyclopropoxy-5-(methylamino)phenyl)methanesulfonamide

Cat. No.: B14817369
M. Wt: 256.32 g/mol
InChI Key: KIUHIGLCFFSGJV-UHFFFAOYSA-N
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Description

N-(2-Cyclopropoxy-5-(methylamino)phenyl)methanesulfonamide is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.324 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, a methylamino group, and a methanesulfonamide group attached to a phenyl ring

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-[2-cyclopropyloxy-5-(methylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-12-8-3-6-11(16-9-4-5-9)10(7-8)13-17(2,14)15/h3,6-7,9,12-13H,4-5H2,1-2H3

InChI Key

KIUHIGLCFFSGJV-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclopropoxy-5-(methylamino)phenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-cyclopropoxy-5-nitrophenylamine with methanesulfonyl chloride in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclopropoxy-5-(methylamino)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the type of reaction but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted phenylmethanesulfonamide compounds .

Scientific Research Applications

N-(2-Cyclopropoxy-5-(methylamino)phenyl)methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Cyclopropoxy-5-(methylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-Cyclopropoxy-5-(methylamino)phenyl)methanesulfonamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

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